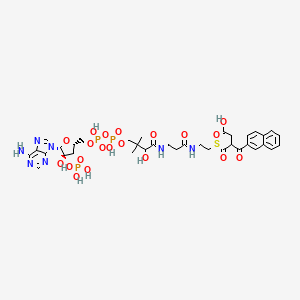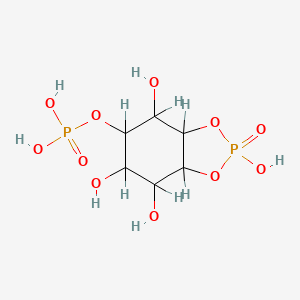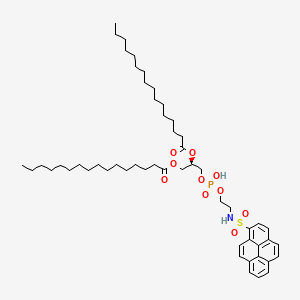
Prozapine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La prozapina se puede sintetizar químicamente. La ruta sintética implica la reacción de dietilamina y epoxipropano para obtener 1-dietilamino-2-propanol. Este intermedio se hace reaccionar entonces con cloruro de sulfoxilo y tolueno para obtener 1-dietilamino-2-cloropropano. Finalmente, 1-dietilamino-2-cloropropano se hace reaccionar con fenotiazina para obtener prozapina bruta, que luego se purifica y se salifica con ácido clorhídrico para obtener clorhidrato de prozapina .
Análisis De Reacciones Químicas
La prozapina experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: La prozapina se puede oxidar bajo condiciones específicas para formar varios productos de oxidación.
Reducción: También puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.
Sustitución: La prozapina puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución.
Aplicaciones Científicas De Investigación
La prozapina tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como compuesto modelo en el estudio de los mecanismos de los agentes antiespasmódicos.
Biología: La prozapina se utiliza en la investigación para comprender sus efectos sobre los sistemas biológicos, particularmente su actividad anticolinérgica.
Medicina: Se ha investigado su posible efecto terapéutico en el tratamiento de trastornos biliares y gastrointestinales.
Industria: La prozapina se utiliza en la industria farmacéutica para el desarrollo de fármacos antiespasmódicos
Mecanismo De Acción
La prozapina ejerce sus efectos a través de una débil actividad anticolinérgica. Actúa sobre el sistema nervioso bloqueando la acción de la acetilcolina, un neurotransmisor que participa en las contracciones musculares. Esto conduce a una reducción de los espasmos musculares y proporciona alivio en los trastornos biliares y gastrointestinales .
Comparación Con Compuestos Similares
La prozapina es similar a otros compuestos tipo papaverina, como:
Papaverina: Un conocido agente antiespasmódico con una actividad anticolinérgica más fuerte en comparación con la prozapina.
Imipramina: Un antidepresivo tricíclico que comparte similitudes estructurales con la prozapina pero tiene diferentes efectos farmacológicos.
Prometazina: Un antihistamínico con propiedades anticolinérgicas, utilizado para tratar alergias y mareos. La prozapina es única en su combinación específica de débil actividad anticolinérgica y su uso en trastornos biliares y gastrointestinales
Propiedades
Número CAS |
3426-08-2 |
|---|---|
Fórmula molecular |
C21H27N |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
1-(3,3-diphenylpropyl)azepane |
InChI |
InChI=1S/C21H27N/c1-2-10-17-22(16-9-1)18-15-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,21H,1-2,9-10,15-18H2 |
Clave InChI |
QSEKJQWRMSJZDE-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
| 3426-08-2 | |
Números CAS relacionados |
13657-24-4 (hydrochloride) |
Sinónimos |
1-(3,3-diphenylpropyl)hexamethyleneimine HCl of prozapine hexadiphene maleate of prozapine prozapine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1201829.png)
![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1201830.png)




![trisodium;5-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B1201841.png)


![2-[[4-(Hydroxyamino)-4-oxo-2-[phenyl(tritio)methyl]-2-tritiobutanoyl]amino]acetic acid](/img/structure/B1201849.png)



![N-[1-[[1-cyclohexyl-3-hydroxy-4-(1-methyltetrazol-5-yl)sulfanylbutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanamide](/img/structure/B1201853.png)
